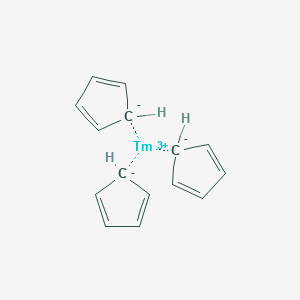
Tris(cyclopentadienyl)thulium(III)
Vue d'ensemble
Description
Tris(cyclopentadienyl)thulium(III) is a homoleptic lanthanide(III) complex characterized by the coordination of three cyclopentadienyl ligands to the thulium metal center. This compound is part of the broader family of organolanthanide chemistry, which explores the interactions, structures, and reactivity of lanthanide elements with organic ligands.
Synthesis Analysis
The synthesis of tris(cyclopentadienyl)lanthanide(III) complexes, including thulium, involves the reaction of anhydrous lanthanide(III) halides with sodium or potassium cyclopentadienide in tetrahydrofuran (THF) solvent. These reactions yield a variety of homoleptic tris(substituted cyclopentadienyl)lanthanide(III) complexes characterized by NMR spectroscopy, elemental analysis, and mass spectrometry (Al-Juaid et al., 1999).
Molecular Structure Analysis
The molecular structures of selected tris(cyclopentadienyl)lanthanide(III) complexes have been determined by single crystal X-ray diffraction studies. These studies reveal detailed insights into the coordination geometry and bond distances, providing a fundamental understanding of the structural aspects of these complexes (Al-Juaid et al., 1999).
Chemical Reactions and Properties
Tris(cyclopentadienyl)thulium(III) and related complexes exhibit a range of chemical reactivities and properties, including reactions with alkali metals to afford divalent complexes and interactions with THF. These reactivities provide insights into the electronic structure and bonding of the tris(cyclopentadienyl) complexes (Jaroschik et al., 2007).
Applications De Recherche Scientifique
Organometallic Chemistry :
- Divalent thulium complexes with cyclopentadienyl and phospholyl ligands have been synthesized and characterized. These complexes exhibit interesting reactivity and structural properties, making them subjects of study in organolanthanide chemistry (Jaroschik, Nief, Le Goff, & Ricard, 2007).
Optical Properties :
- The absorption and magnetic circular dichroism spectra of tris(cyclopentadienyl)thulium(III) have been measured at low temperatures. These studies contribute to understanding the electronic structure of f-element organometallic complexes (Amberger, Reddmann, Jank, Zhang, & Edelstein, 2002).
- Photon-echo measurements on trivalent thulium ions, including those in LaF3:Tm3+ and YAG:Tm3+, have been conducted, contributing to our knowledge of the dephasing and coherence times of these ions, which is essential for understanding their optical properties (Macfarlane, 1993).
Magnetic Properties :
- Studies on the magnetooptical characterization of tris(cyclopentadienyl)thulium(III) have revealed detailed insights into its magnetic properties, contributing to the broader understanding of rare-earth organometallics (Amberger et al., 2002).
Medical Applications :
- Thulium complexes have been explored as shift agents for magnetic resonance imaging (MRI), aiding in the discrimination of the resonances of intra- and extracellular ions in biological systems (Buster, Castro, Geraldes, Malloy, Sherry, & Siemers, 1990).
Electroluminescence and Communication Technology :
- Near-infrared electroluminescence devices using thulium complexes as emitting materials have been developed, showing potential for optical communication systems (Zang, Hong, Li, Li, & Sun, 2004).
Electrochemical Studies :
- Electrochemical measurements of tris(cyclopentadienyl)thorium and uranium compounds have been reported, providing insights into the electron donating abilities of cyclopentadienyl ligands and the reduction potentials of these complexes (Wedal, Barlow, Ziller, Yang, & Evans, 2021).
Spectroscopy and Structural Analysis :
- Investigations into the crystal field splitting of trivalent thulium and erbium J levels in yttrium oxide provide critical information about the electronic structure and energy levels of tris(cyclopentadienyl)thulium(III) complexes (Gruber, Krupke, & Poindexter, 1964).
Safety And Hazards
Orientations Futures
While specific future directions for research on Tris(cyclopentadienyl)thulium(III) are not mentioned in the search results, organometallic compounds are a topic of ongoing research due to their potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;thulium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSVGXLSBSLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925819 | |
| Record name | Thulium tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)thulium | |
CAS RN |
1272-26-0 | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)thulium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)thulium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



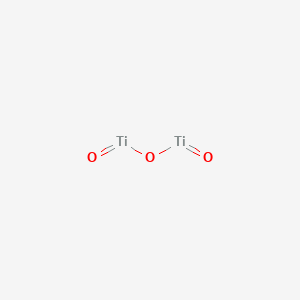
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
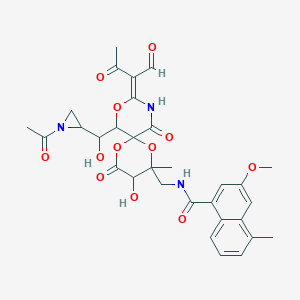

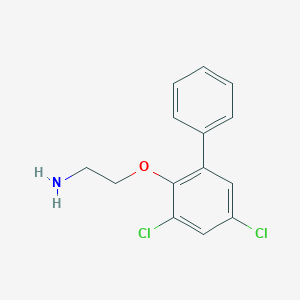
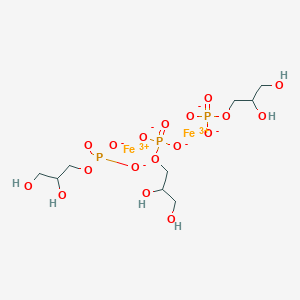


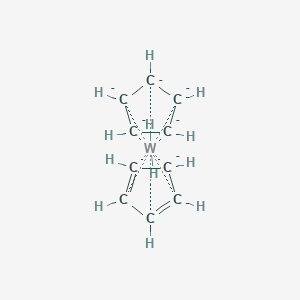


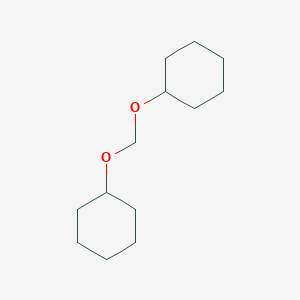
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
